molecular formula C3H9BO4S B13452485 (2-Methanesulfonylethyl)boronic acid

(2-Methanesulfonylethyl)boronic acid

Cat. No.: B13452485
M. Wt: 151.98 g/mol
InChI Key: ONTICYYZLXUHEG-UHFFFAOYSA-N
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Description

(2-Methanesulfonylethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a (2-methanesulfonylethyl) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methanesulfonylethyl)boronic acid typically involves the reaction of (2-methanesulfonylethyl)magnesium bromide with a boron-containing reagent such as trimethyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The general reaction scheme is as follows:

(2Methanesulfonylethyl)MgBr+B(OCH3)3(2Methanesulfonylethyl)B(OH)2+3CH3OH(2-Methanesulfonylethyl)MgBr + B(OCH_3)_3 \rightarrow (2-Methanesulfonylethyl)B(OH)_2 + 3CH_3OH (2−Methanesulfonylethyl)MgBr+B(OCH3​)3​→(2−Methanesulfonylethyl)B(OH)2​+3CH3​OH

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (2-Methanesulfonylethyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic ester or boronic anhydride.

    Reduction: Formation of the corresponding borane derivative.

    Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent such as tetrahydrofuran.

Major Products:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

(2-Methanesulfonylethyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (2-Methanesulfonylethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: (2-Methanesulfonylethyl)boronic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of reactions compared to simpler boronic acids like phenylboronic acid or methylboronic acid. Additionally, the (2-methanesulfonylethyl) moiety provides opportunities for further functionalization, enhancing its versatility in synthetic applications.

Properties

Molecular Formula

C3H9BO4S

Molecular Weight

151.98 g/mol

IUPAC Name

2-methylsulfonylethylboronic acid

InChI

InChI=1S/C3H9BO4S/c1-9(7,8)3-2-4(5)6/h5-6H,2-3H2,1H3

InChI Key

ONTICYYZLXUHEG-UHFFFAOYSA-N

Canonical SMILES

B(CCS(=O)(=O)C)(O)O

Origin of Product

United States

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